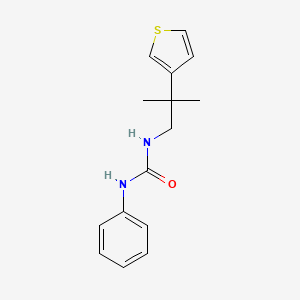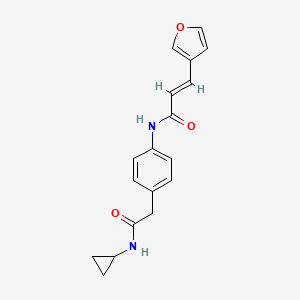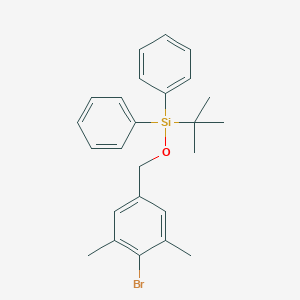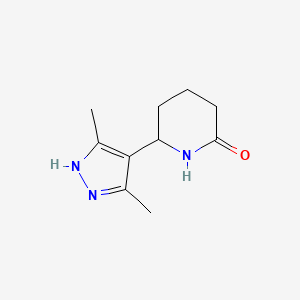
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one” is a chemical substance with the CAS Number: 1367676-20-7 . It has a molecular weight of 193.25 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(3,5-dimethyl-1H-pyrazol-4-yl)-2-piperidinone . The InChI code for this compound is 1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) .Physical And Chemical Properties Analysis
The compound “6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one” has a molecular weight of 193.25 . It is typically stored at room temperature and is in powder form .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one”, focusing on six unique applications:
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their potent antileishmanial and antimalarial activities. A study has shown that these compounds have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, indicating their potential as effective treatments for these diseases .
Cytotoxic Efficiency for Cancer Treatment
These compounds have also been investigated for their cytotoxic efficiency, with some derivatives exhibiting excellent cytotoxic activity compared to standard reference drugs. This suggests their potential application in cancer treatment, particularly in targeting specific cancer cells .
Treatment of Idiopathic Pulmonary Fibrosis
A derivative of this compound class has been discovered as a non-peptide αvβ6 integrin inhibitor used for the treatment of idiopathic pulmonary fibrosis. This highlights the compound’s potential role in therapeutic interventions for lung diseases .
Catalysis and Chemical Synthesis
Pyrazole derivatives have been utilized in chemical synthesis, with some acting as catalysts to facilitate various chemical reactions. This application is crucial in the development of new materials and pharmaceuticals .
Biological Properties and Pharmacophore
The pyrazole nucleus is considered medicinally significant due to its widespread spectrum of biological properties. It serves as a pharmacophore in various therapeutic divisions, indicating its versatility in drug development .
Antipsychotic Applications
Pyrazole derivatives are present in antipsychotic medications, such as CDPPB, demonstrating their importance in the treatment of psychiatric disorders .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYFQDYHMOONMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

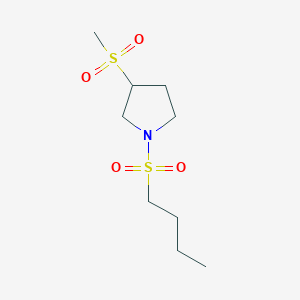
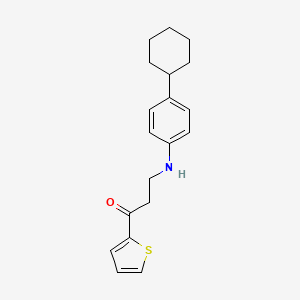

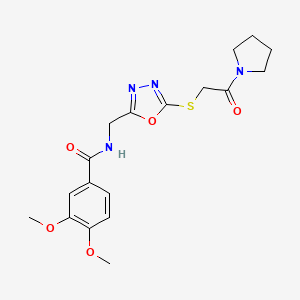
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)
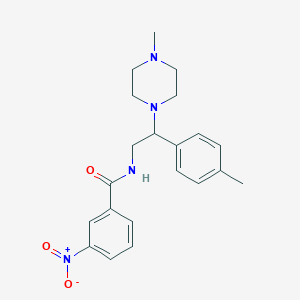
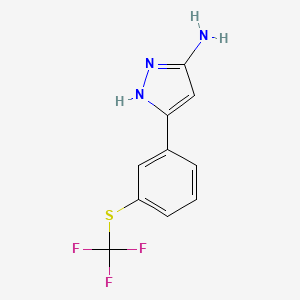
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)

![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
